N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
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Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Pyrazole is another organic compound with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms.
Synthesis Analysis
Thiophene and its derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene has a five-membered ring structure with four carbon atoms and one sulfur atom . The electron pairs on sulfur are significantly delocalized in the π electron system, making it extremely reactive, similar to a benzene derivative .Chemical Reactions Analysis
Thiophene and its derivatives are known to participate in various chemical reactions. For example, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide can lead to arylated indeno[1,2-c]thiophenes .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
While the specific mechanism of action for “N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide” is not available, thiophene-based compounds are known to exhibit a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Properties
IUPAC Name |
N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-9-6-10(2)18(17-9)11(3)14(19)16-13(7-15)12-4-5-20-8-12/h4-6,8,11,13H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPKWPMFYVNBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC(C#N)C2=CSC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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